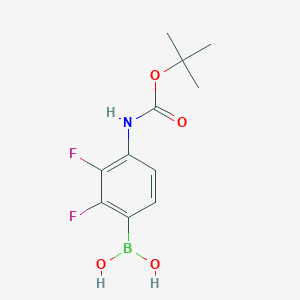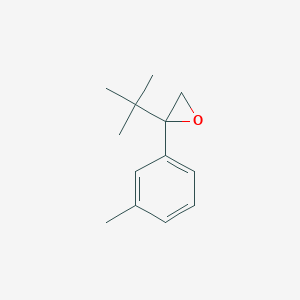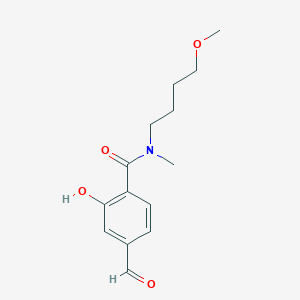
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide, also known as FMME, is a chemical compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C16H23NO4. FMME has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide is not fully understood, but it has been suggested to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has been shown to increase the acetylation of histones, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has several advantages for laboratory experiments, including its low toxicity and selectivity for cancer cells. However, it also has some limitations, including its low solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential applications in cancer therapy. Further studies are also needed to determine the optimal dosage and administration of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide for cancer treatment. In addition, the potential use of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide as a fluorescent probe for imaging cancer cells warrants further investigation.
Conclusion
In conclusion, 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Further studies are needed to fully understand the potential of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide in cancer therapy and to develop more efficient synthesis methods.
Synthesemethoden
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has been synthesized using different methods, including the reaction of 4-methoxybutylamine with 4-formyl-2-hydroxybenzoic acid, followed by methylation of the resulting amide with dimethyl sulfate. Another method involves the reaction of 4-methoxybutylamine with 4-formyl-2-hydroxybenzoic acid methyl ester, followed by hydrolysis of the resulting ester to obtain 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide. The purity and yield of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide can be improved by using different solvents, reaction times, and temperatures.
Wissenschaftliche Forschungsanwendungen
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Eigenschaften
IUPAC Name |
4-formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15(7-3-4-8-19-2)14(18)12-6-5-11(10-16)9-13(12)17/h5-6,9-10,17H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCHCCBYVFSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)C(=O)C1=C(C=C(C=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

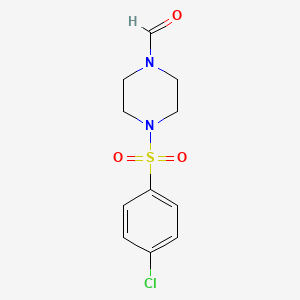

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2869182.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2869184.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)
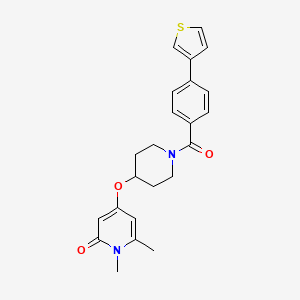
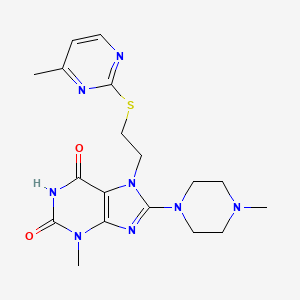

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)
![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)
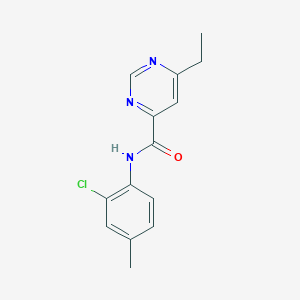
![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)
